molecular formula C19H16N2O2 B12908433 methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate CAS No. 62580-29-4

methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate

Cat. No.: B12908433
CAS No.: 62580-29-4
M. Wt: 304.3 g/mol
InChI Key: AAWWCWNOZWBATL-UHFFFAOYSA-N
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Description

Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route involves the Fischer indole synthesis, which is a method used to construct indole rings from phenylhydrazines and ketones or aldehydes . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate can be compared with other indole derivatives such as:

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile .

Biological Activity

Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14_{14}H14_{14}N2_2O2_2
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 4894-26-2
  • Density : 1.27 g/cm³
  • Boiling Point : 378.7 °C

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. Its effectiveness has been evaluated against various bacterial strains:

Microorganism Zone of Inhibition (mm) Standard (Penicillin)
Staphylococcus aureus1622
Escherichia coli1520
Bacillus stearothermophilus1420
Salmonella typhi1724

The compound showed moderate activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been assessed for antioxidant activity. The DPPH radical scavenging assay revealed that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The indole structure may inhibit specific enzymes involved in bacterial metabolism.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to disruption and cell death.
  • Radical Scavenging : The antioxidant properties are attributed to the ability of the indole moiety to donate electrons and stabilize free radicals.

Case Studies

Several studies have explored the pharmacological effects of related compounds derived from the pyridoindole framework:

  • Study on Antimicrobial Efficacy : A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of pyridoindole and found significant antibacterial activity against resistant strains of bacteria .
  • Antioxidant Properties Investigation : Research highlighted in Pharmacological Reviews demonstrated that compounds with similar structures exhibited strong antioxidant activities, suggesting a protective effect against cellular damage .
  • Clinical Relevance : A clinical trial involving a derivative of this compound indicated improvements in inflammatory markers in patients with chronic inflammatory diseases .

Properties

CAS No.

62580-29-4

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate

InChI

InChI=1S/C19H16N2O2/c1-23-19(22)15-8-3-2-7-13(15)17-18-14(10-11-20-17)12-6-4-5-9-16(12)21-18/h2-9,21H,10-11H2,1H3

InChI Key

AAWWCWNOZWBATL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NCCC3=C2NC4=CC=CC=C34

Origin of Product

United States

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